
3-Bromo-1-(3-methylphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(3-methylphenyl)piperidin-2-one is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- "3-Bromo-1-(3-methylphenyl)piperidin-2-one" is involved in chemical reactions such as the formation of 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one when piperidine reacts with 3-bromo-3-buten-2-one. This reaction is also influenced by the action of strong bases (Rulev et al., 2003).
Enantiomerically Pure Substances
- The compound is used in the synthesis of enantiomerically pure 3-substituted piperidines from lactam, contributing to asymmetric synthesis and the development of chiral substances (Micouin et al., 1994).
Pharmaceutical Applications
In pharmaceutical research, derivatives of "this compound" are synthesized for potential applications in analgesic and anti-inflammatory treatments. For example, compounds derived from it showed significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).
Novel pyrimidine derivatives synthesized from "this compound" have been identified as potential anti-inflammatory agents, demonstrating significant activity in in-vivo tests (Chaydhary, Singh, & Kumarverma, 2015).
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids synthesized from "this compound" have been evaluated for their potential as anticancer agents, with some compounds showing strong activity against cancer cells (Rehman et al., 2018).
Chemical Properties and Analysis
- The compound is also used in studies focusing on the chemical properties and analysis of related substances. For example, its enantiomeric resolution and simulation studies have been conducted to understand its chiral properties (Ali et al., 2016).
Safety and Hazards
The safety data sheet (SDS) for 3-Bromo-1-(3-methylphenyl)piperidin-2-one can be found on the Sigma-Aldrich website . It’s always important to refer to the SDS for handling and safety information.
Relevant Papers The relevant papers for this compound can be found on the Sigma-Aldrich website . Please refer to these for more detailed information.
Properties
IUPAC Name |
3-bromo-1-(3-methylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-4-2-5-10(8-9)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMGTIIQARTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342739-36-9 |
Source


|
| Record name | 3-bromo-1-(3-methylphenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
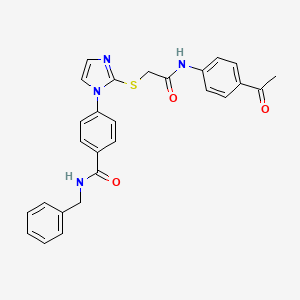
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)

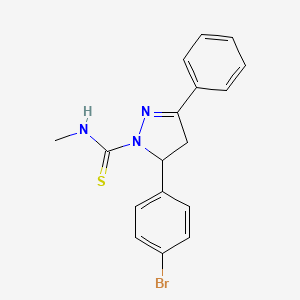

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2505790.png)
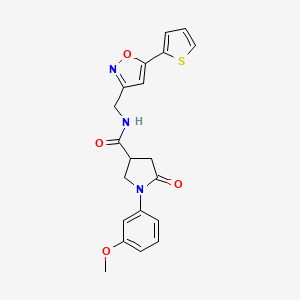
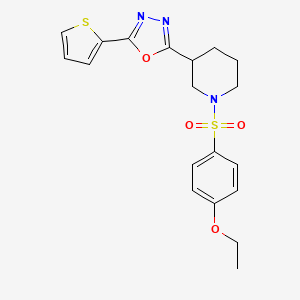
![Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)

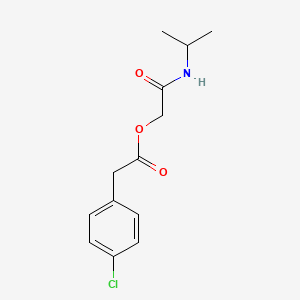
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)


